molecular formula C19H19FN6O B2742184 N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide CAS No. 2380079-48-9

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide

Cat. No.: B2742184
CAS No.: 2380079-48-9
M. Wt: 366.4
InChI Key: LHYGQQCBROPPQP-UHFFFAOYSA-N
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Description

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring, an azetidine ring, and an imidazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the pyrimidine ring using fluorinating agents under controlled conditions.

    Synthesis of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving suitable intermediates.

    Coupling with Imidazole: The final step involves coupling the azetidine and pyrimidine rings with the imidazole ring using coupling reagents and catalysts.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or imidazole rings are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide
  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide
  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-24-10-15(23-12-24)19(27)25(2)14-8-26(9-14)18-16(20)17(21-11-22-18)13-6-4-3-5-7-13/h3-7,10-12,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYGQQCBROPPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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